molecular formula C11H10BrNO2 B7518553 6-bromo-N-methyl-2H-chromene-3-carboxamide

6-bromo-N-methyl-2H-chromene-3-carboxamide

Cat. No. B7518553
M. Wt: 268.11 g/mol
InChI Key: IJAFGQAJEJIPOT-UHFFFAOYSA-N
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Description

6-bromo-N-methyl-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 6-bromo-N-methyl-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Moreover, it has been found to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been shown to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-N-methyl-2H-chromene-3-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, this compound has shown promising results in various in vitro and in vivo studies. However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its low solubility in aqueous solutions can make it difficult to work with. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 6-bromo-N-methyl-2H-chromene-3-carboxamide. One of the major areas of interest is its potential applications in cancer therapy. Further studies are needed to investigate the mechanism of action and efficacy of this compound in different types of cancer. Moreover, its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease need to be explored. Additionally, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability. Finally, more studies are needed to investigate the potential toxicity and side effects of this compound in order to ensure its safety for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in medicinal chemistry. Its unique chemical structure and pharmacological properties make it a promising candidate for drug development. Further research is needed to investigate its mechanism of action, efficacy, and safety in order to fully realize its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-bromo-N-methyl-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2H-chromene-3-carboxylic acid with N-methylamine in the presence of a coupling agent. This reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

6-bromo-N-methyl-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-bromo-N-methyl-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-11(14)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAFGQAJEJIPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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